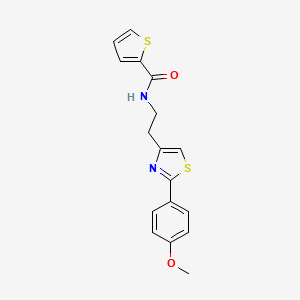
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide” is an organic compound that belongs to the class of organic compounds known as alpha amino acid amides . It is an orange-red solid .
Synthesis Analysis
The synthesis of this compound involves coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine . The yield of the synthesis process is reported to be 94% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum provides information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles, such as this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The substituents on the thiazole ring can greatly affect these biological outcomes .Physical And Chemical Properties Analysis
This compound is an orange-red solid with a melting point of 72–74°C . The GCMS data shows a m/z calculated for C20H21N3O3S of 383.46, which matches the found value .Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives have shown significant inhibitory effects against various organisms, including Bacillus subtilis , Escherichia coli , Proteus vulgaris , and Staphylococcus aureus . These compounds are often explored for their potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and other pathogens .
Analgesic and Anti-inflammatory Activities
Both thiophene and thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory properties. This makes them candidates for the development of new pain relief and anti-inflammatory medications .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer. This suggests their potential use in cancer research, particularly in the development of antitumor agents .
Material Science Applications
Thiophene derivatives are also used in material science, such as in the fabrication of light-emitting diodes (LEDs). Their unique properties make them suitable for various electronic and optoelectronic applications .
Corrosion Inhibition
In addition to their biological activities, thiophene compounds can act as inhibitors of metal corrosion. This application is valuable in industries where metal preservation is crucial .
Synthesis of Other Bioactive Molecules
Thiophene derivatives serve as raw materials in the synthesis of other bioactive molecules, including anticancer agents and anti-atherosclerotic agents. They also play a role in developing insecticides and complexing agents with metals .
BMC Chemistry - Therapeutic importance of synthetic thiophene Medicinal Chemistry Research - Thiazoles: having diverse biological activities
Mécanisme D'action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure and substituents of the thiazole compound.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. Thiazole derivatives can interact with various targets in different ways . For instance, they can bind to enzymes or receptors, inhibiting their function, or they can interact with DNA or RNA, affecting gene expression. The exact mode of action would depend on the specific targets of this compound.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of this compound. Thiazole derivatives can affect a wide range of pathways due to their diverse biological activities . For example, they could affect pathways involved in inflammation, tumor growth, bacterial or fungal growth, or viral replication. The downstream effects could include reduced inflammation, slowed tumor growth, inhibited microbial growth, or blocked viral replication.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . The exact ADME properties would depend on the specific structure and substituents of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the effects could include inhibited enzyme activity, altered gene expression, or changes in cellular signaling . The overall result could be a therapeutic effect, such as reduced inflammation, slowed tumor growth, or inhibited microbial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s health status, the presence of other drugs, and genetic variations in the targets or in drug metabolism enzymes.
Propriétés
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-14-6-4-12(5-7-14)17-19-13(11-23-17)8-9-18-16(20)15-3-2-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWDNAFPLIFFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

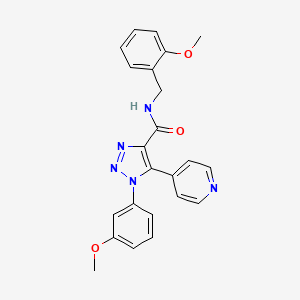

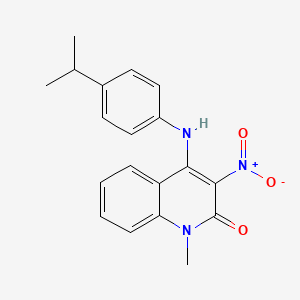
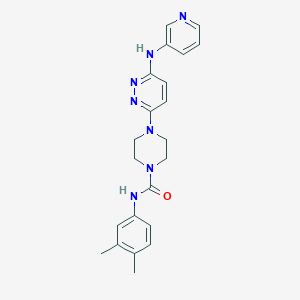

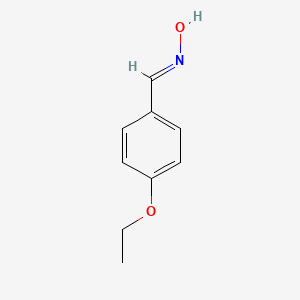
![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)
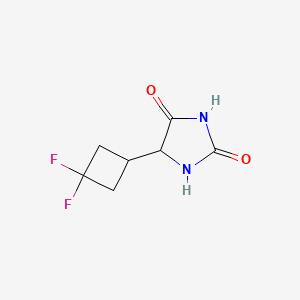
![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)
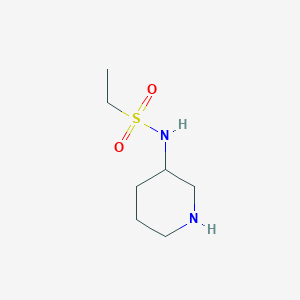
![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)